molecular formula C12H27ClGe B1593894 Germane, tributylchloro- CAS No. 2117-36-4

Germane, tributylchloro-

Cat. No.: B1593894
CAS No.: 2117-36-4
M. Wt: 279.4 g/mol
InChI Key: MWNSUONCJRRKFE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Germane, tributylchloro-, also known as tributylgermanium chloride, is an organometallic compound with the molecular formula C12H27ClGe. It is a colorless to straw-colored liquid that is insoluble in water but reacts with it. This compound is primarily used in various fields, including chemistry, materials science, and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: Germane, tributylchloro- can be synthesized through the reaction of germanium tetrachloride with tributylmagnesium chloride or tributylaluminum. The reaction typically occurs in an inert atmosphere to prevent unwanted side reactions. The general reaction is as follows:

GeCl4+3Bu3MgClGeBu3Cl+3MgCl2\text{GeCl}_4 + 3\text{Bu}_3\text{MgCl} \rightarrow \text{GeBu}_3\text{Cl} + 3\text{MgCl}_2 GeCl4​+3Bu3​MgCl→GeBu3​Cl+3MgCl2​

Industrial Production Methods: Industrial production of germane, tributylchloro- involves similar synthetic routes but on a larger scale. The reaction conditions are carefully controlled to ensure high yield and purity. The use of high-purity germanium tetrachloride and tributylmagnesium chloride is crucial for industrial production .

Types of Reactions:

    Substitution Reactions: Germane, tributylchloro- can undergo substitution reactions where the chlorine atom is replaced by other groups. For example, it can react with nucleophiles such as alkoxides or amines to form corresponding substituted germanium compounds.

    Reduction Reactions: This compound can be reduced to form germane (GeH4) using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

    Nucleophiles: Alkoxides, amines, and other nucleophiles can react with germane, tributylchloro- under mild conditions.

    Reducing Agents: Lithium aluminum hydride is commonly used for reduction reactions.

Major Products Formed:

Scientific Research Applications

Germane, tributylchloro- has several applications in scientific research:

Comparison with Similar Compounds

  • Methylgermanium Trichloride
  • Phenylgermanium Trichloride
  • Ethylgermanium Trichloride
  • Diphenylgermanium Dichloride
  • Triphenylgermanium Chloride

Comparison: Germane, tributylchloro- is unique due to its specific reactivity and the presence of three butyl groups attached to the germanium atom. This makes it distinct from other germanium chlorides, which may have different alkyl or aryl groups. The presence of butyl groups influences its solubility, reactivity, and applications in various fields .

Properties

IUPAC Name

tributyl(chloro)germane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H27ClGe/c1-4-7-10-14(13,11-8-5-2)12-9-6-3/h4-12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWNSUONCJRRKFE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[Ge](CCCC)(CCCC)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H27ClGe
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9062190
Record name Germane, tributylchloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9062190
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.42 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2117-36-4
Record name Tributylchlorogermane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2117-36-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Germane, tributylchloro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002117364
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Germane, tributylchloro-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Germane, tributylchloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9062190
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Tributylchlorogermane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.016.658
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Germane, tributylchloro-
Reactant of Route 2
Germane, tributylchloro-
Reactant of Route 3
Germane, tributylchloro-
Reactant of Route 4
Germane, tributylchloro-
Reactant of Route 5
Germane, tributylchloro-
Reactant of Route 6
Germane, tributylchloro-

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.